

# Leucocrystal Violet-d6 as an internal standard in mass spectrometry

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## Compound of Interest

Compound Name: *Leucocrystal Violet-d6*

Cat. No.: *B587258*

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An Application Note on the Use of **Leucocrystal Violet-d6** as an Internal Standard in Mass Spectrometry for the Quantification of Triphenylmethane Dyes in Aquaculture Products.

## Introduction

Triphenylmethane dyes, such as Crystal Violet (CV) and Malachite Green (MG), have been widely used in the aquaculture industry as effective antifungal and antiparasitic agents. However, due to their potential carcinogenicity and persistence in the environment and animal tissues, their use in food-producing animals is banned in many countries. Regulatory bodies mandate the monitoring of residues of these dyes and their principal metabolites, Leucocrystal Violet (LCV) and Leucomalachite Green (LMG), in seafood products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of these analytes. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations during sample preparation and analysis. **Leucocrystal Violet-d6** (LCV-d6), a deuterated analog of LCV, is an ideal internal standard for the analysis of CV and LCV due to its similar chemical and physical properties. This application note provides a detailed protocol for the determination of triphenylmethane dyes in fish tissue using LCV-d6 as an internal standard with LC-MS/MS.

## Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of triphenylmethane dyes using **Leucocrystal Violet-d6** as an internal standard.

Table 1: Mass Spectrometry Parameters for Analytes and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Declustering Potential (V)
Crystal Violet (CV)	372.2	356.2	35	100
	251.1	45	100	
Leucocrystal Violet (LCV)	374.3	358.3	25	80
	238.2	30	80	
Malachite Green (MG)	329.2	313.2	30	90
	208.2	40	90	
Leucomalachite Green (LMG)	331.2	316.2	20	70
	239.2	25	70	
Leucocrystal Violet-d6 (IS)	380.3	362.3	25	80
	238.2	30	80	

Note: The MRM transitions for **Leucocrystal Violet-d6** are proposed based on the fragmentation of Leucocrystal Violet with a +6 Da shift for the precursor and the corresponding fragment ion. The fragment at m/z 238.2, which does not contain the deuterated methyl groups, can also be a suitable choice. Optimal parameters may vary depending on the mass spectrometer used.

Table 2: Chromatographic Conditions

Parameter	Value
LC Column	C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 $\mu$ m)
Mobile Phase A	5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	10 $\mu$ L

Table 3: Method Performance Characteristics

Analyte	Limit of Quantification (LOQ) ( $\mu$ g/kg)	Recovery (%)
Crystal Violet	0.5	85-105
Leucocrystal Violet	0.5	88-102
Malachite Green	0.5	82-108
Leucomalachite Green	0.5	85-110

## Experimental Protocols

A detailed methodology for the analysis of triphenylmethane dyes in fish tissue is provided below.

### Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analyte (CV, LCV, MG, LMG) and the internal standard (LCV-d6) into separate 10 mL volumetric

flasks. Dissolve and bring to volume with methanol. Store at -20°C.

- Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution of the four analytes by diluting the primary stock solutions in methanol.
- Internal Standard Working Solution (100 ng/mL): Dilute the LCV-d6 primary stock solution with methanol.
- Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by spiking the appropriate amounts of the intermediate stock solution into blank fish matrix extract.

## Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the fish tissue using a high-speed blender.
- Extraction:
  - Weigh 2 g ( $\pm$  0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.
  - Add 100 µL of the 100 ng/mL LCV-d6 internal standard working solution.
  - Add 10 mL of acetonitrile.
  - Add a QuEChERS salt packet containing 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
  - Vortex vigorously for 1 minute.
  - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO<sub>4</sub>, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.
  - Vortex for 30 seconds.
  - Centrifuge at 10,000 rpm for 5 minutes.

- Final Extract Preparation:
  - Transfer the supernatant to a clean vial.
  - Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 1 mL of the initial mobile phase (90% A: 10% B).
  - Filter through a 0.22 µm syringe filter into an LC autosampler vial.

## LC-MS/MS Analysis

Inject 10 µL of the final extract into the LC-MS/MS system operating under the conditions described in Tables 1 and 2.

## Visualizations

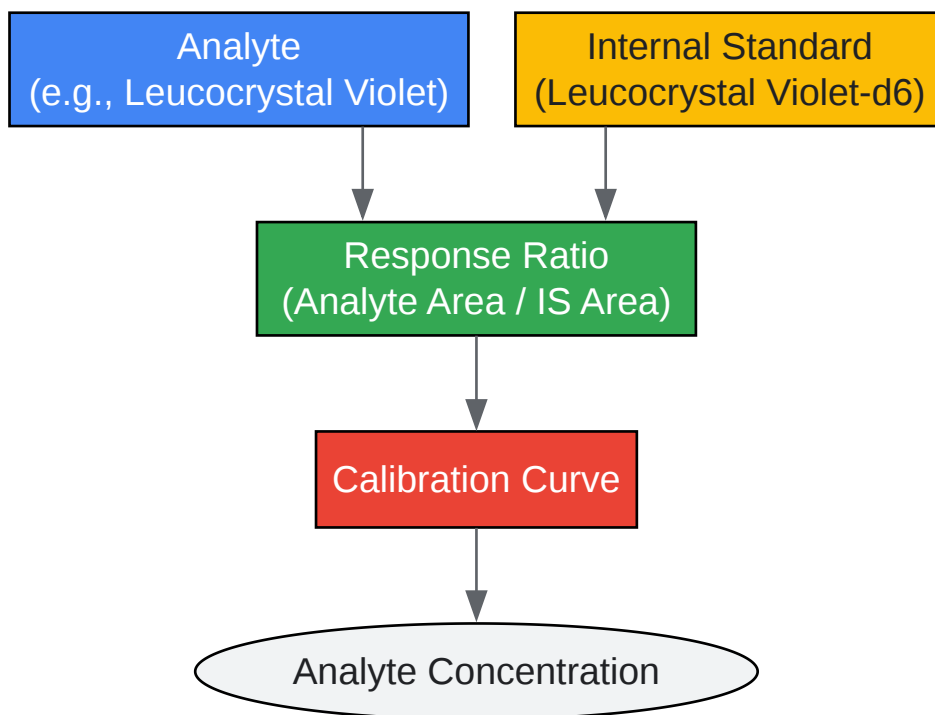
The following diagrams illustrate the key workflow for this analytical method.



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Caption: Experimental workflow for the analysis of triphenylmethane dyes.

## Quantitative Principle



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